molecular formula C16H14Cl2O3 B1393931 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride CAS No. 1160260-38-7

4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride

Cat. No. B1393931
M. Wt: 325.2 g/mol
InChI Key: IIWVHYCEXWDZGH-UHFFFAOYSA-N
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Description

The compound “4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride” is an organic chemical compound. It has a molecular formula of C16H14Cl2O3 . This compound is commonly used in scientific research.


Molecular Structure Analysis

The molecular structure of “4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride” is defined by its molecular formula, C16H14Cl2O3 . This indicates that the compound contains 16 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, and 3 oxygen atoms .

Scientific Research Applications

  • Specific Scientific Field: Thermal Analysis and Calorimetry .
  • Summary of the Application: The compound CODA was synthesized and studied for its liquid crystalline properties . This research contributes to the understanding of new compounds used as precursors for nanostructured materials synthesis or designed for temperature-controlled applications like dyes exhibiting liquid crystalline nature .
  • Methods of Application or Experimental Procedures: The Williamson method was used to synthesize CODA . The structure and the thermal behavior of CODA were investigated by means of nuclear magnetic resonance, X-ray diffraction, differential scanning calorimetry, and light polarized optical microscopy techniques .
  • Results or Outcomes: The study found that CODA exhibited liquid crystalline properties in certain temperature ranges . The thermophysical parameters were determined, and the formation of liquid crystal phases were exhibited only for small values of the cooling rates .

properties

IUPAC Name

4-[(2-chlorophenyl)methoxy]-3-ethoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O3/c1-2-20-15-9-11(16(18)19)7-8-14(15)21-10-12-5-3-4-6-13(12)17/h3-9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWVHYCEXWDZGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901219679
Record name 4-[(2-Chlorophenyl)methoxy]-3-ethoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901219679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride

CAS RN

1160260-38-7
Record name 4-[(2-Chlorophenyl)methoxy]-3-ethoxybenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160260-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Chlorophenyl)methoxy]-3-ethoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901219679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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